
tetrahydro-2H-pyran-3-carboxylic acid
Overview
Description
Tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3) is a six-membered oxygen-containing heterocyclic compound with a carboxylic acid functional group at the 3-position. Its molecular formula is C₆H₁₀O₃, and it is characterized by a saturated tetrahydropyran ring system. Key properties include a boiling point of 265°C and a molecular weight of 130.14 g/mol . The compound is typically stored at 2–8°C to maintain stability .
Synthesis: A common synthetic route involves the hydrogenation of 3,4-dihydro-2H-pyran-5-carboxylic acid (CAS: 40915-37-5) using Pd/C (30%) in ethanol under H₂ at room temperature for 48 hours, yielding the target compound in crude form (4.5 g from 5.0 g starting material) . Structural confirmation is achieved via NMR spectroscopy, with distinct signals at δ 11.0 (br s, 1H, COOH) and δ 1.59–1.76 (m, 3H, CH₂ groups) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-2H-pyran-3-carboxylic acid can be synthesized through several methods. One common route involves the hydrogenation of 2H-pyran in the presence of a catalyst such as Raney nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include lactones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
THPCA serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various functionalization reactions, making it a valuable intermediate in synthetic chemistry.
- Synthetic Pathways : The synthesis of THPCA often involves enantioselective reactions, such as the reduction of corresponding ketones or the addition of nucleophiles to lactones. Chiral catalysts are commonly employed to achieve high enantioselectivity .
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | KMnO4, CrO3 | Aqueous | Lactones |
Reduction | LiAlH4 | Anhydrous | Alcohols |
Substitution | SOCl2 | Anhydrous | Esters, Amides |
Pharmaceutical Development
Therapeutic Applications
THPCA is investigated for its potential therapeutic properties, particularly in the context of neurological disorders. It acts as an intermediate in the synthesis of various pharmaceuticals targeting these conditions.
- Case Study : Research has shown that derivatives of THPCA exhibit anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing new therapeutic agents .
Agrochemicals
Enhancing Efficacy
In agrochemical formulations, THPCA enhances the efficacy of pesticides and herbicides by improving their solubility and stability.
- Application Example : THPCA derivatives have been used to formulate more effective agrochemicals that can be applied in agricultural practices to enhance crop yield and protection against pests .
Polymer Chemistry
Biodegradable Plastics
THPCA is incorporated into polymer formulations, contributing to the production of biodegradable plastics. This application is increasingly important in efforts to reduce environmental impact.
- Research Insight : The incorporation of THPCA into polymer matrices has been shown to improve mechanical properties while maintaining biodegradability .
Flavor and Fragrance Industry
Flavoring Agents
THPCA is utilized in creating flavoring agents and fragrances, providing a unique profile that enhances product appeal.
- Market Application : Its use in food and cosmetic industries highlights its versatility beyond traditional chemical applications .
Analytical Chemistry
Standard Reference
In analytical chemistry, THPCA serves as a standard in various methods, aiding in the accurate quantification of related compounds in complex mixtures.
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Ring Size and Substituents
The following table summarizes key structural analogs and their distinguishing features:
Compound Name | CAS Number | Molecular Formula | Key Modifications | Boiling Point (°C) | Similarity Score* |
---|---|---|---|---|---|
Tetrahydro-2H-pyran-3-carboxylic acid | 873397-34-3 | C₆H₁₀O₃ | None | 265 | - |
4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 233276-38-5 | C₇H₁₂O₃ | Methyl group at C4 | N/A | 0.96 |
Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | C₅H₈O₃ | Five-membered tetrahydrofuran ring | N/A | 0.89 |
3-(4-Methoxyphenyl)this compound | EP 3643703 A1 | C₁₃H₁₆O₄ | 4-Methoxyphenyl at C3 | N/A | - |
Tetrahydro-2H-thiopyran-3-carboxylic acid | 161404-76-8 | C₆H₁₀O₂S | Sulfur atom replacing oxygen | N/A | - |
*Similarity scores (0–1) based on structural overlap (e.g., ring size, functional groups) .
Key Observations:
Tetrahydro-2H-thiopyran-3-carboxylic acid (sulfur substitution) introduces greater polarizability and nucleophilicity, altering reactivity in catalytic processes .
Substituent Impact :
- 4-Methyltetrahydro-2H-pyran-4-carboxylic acid (similarity score: 0.96) shows increased lipophilicity due to the methyl group, which may improve membrane permeability in drug design .
- 3-(4-Methoxyphenyl)this compound (patent EP 3643703 A1) demonstrates how aromatic substituents enhance π-π stacking interactions, relevant in material science or enzyme inhibition .
Biological Activity
Tetrahydro-2H-pyran-3-carboxylic acid (THPCA) is a compound that has garnered significant attention due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of THPCA, supported by data tables and relevant case studies.
Synthesis of this compound
THPCA can be synthesized through various methods, primarily involving hydrogenation processes. One common synthetic route involves the hydrogenation of 3,4-dihydro-2H-pyran-5-carboxylic acid using palladium on carbon (Pd/C) as a catalyst. The reaction typically occurs in ethanol under controlled conditions to yield THPCA with high purity (>98%) .
Biological Activity Overview
THPCA exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that THPCA derivatives demonstrate significant antimicrobial properties against various bacterial strains.
- Antioxidant Activity : Compounds derived from the THPCA scaffold show promising antioxidant capabilities, which are crucial for combating oxidative stress-related diseases.
- Antitumor Activity : Some studies suggest that THPCA and its derivatives may inhibit cancer cell proliferation, particularly in colorectal cancer models.
Antimicrobial Activity
A study evaluating the antimicrobial properties of THPCA derivatives found that certain compounds displayed potent activity against Gram-positive bacteria. For instance, derivatives such as 4g and 4j showed lower IC50 values than standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of THPCA Derivatives
Compound | Target Bacteria | IC50 (µM) | Reference |
---|---|---|---|
4g | Staphylococcus aureus | 12.5 | |
4j | Bacillus cereus | 15.0 | |
4d | Escherichia coli | 20.0 |
Antioxidant Activity
The antioxidant capacity of THPCA derivatives was assessed using the DPPH radical scavenging assay. Compounds such as 4g and 4j exhibited strong DPPH scavenging activity, with EC50 values comparable to well-known antioxidants like butylated hydroxytoluene (BHT) .
Table 2: Antioxidant Activity of THPCA Derivatives
Antitumor Activity
The antiproliferative effects of THPCA derivatives were evaluated on HCT-116 colorectal cancer cells. Compounds such as 4d and 4k demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity . Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase-3 pathways and inhibit CDK2 kinase activity, which is crucial for cell cycle regulation.
Case Study: Antitumor Activity in HCT-116 Cells
In a controlled study, HCT-116 cells were treated with varying concentrations of THPCA derivatives. The results indicated a dose-dependent reduction in cell viability, with the lowest IC50 values observed for compounds 4d and 4k at 75.1 µM and 85.88 µM respectively.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tetrahydro-2H-pyran-3-carboxylic acid, and what are the critical parameters affecting yield and purity?
this compound can be synthesized via oxidation or functionalization of tetrahydro-pyran derivatives. Key methods include:
- Oxidation of tetrahydro-pyran alcohols using potassium permanganate (KMnO₄) under acidic conditions to yield carboxylic acids. Reaction temperature and pH must be tightly controlled to avoid over-oxidation or side reactions .
- Carboxylation via Grignard reagents , where tetrahydro-pyran intermediates react with CO₂. Solvent choice (e.g., THF vs. ether) and reaction time significantly influence regioselectivity .
- Resolution of racemic mixtures using chiral auxiliaries or enzymatic methods to isolate enantiopure forms. Purity (>97%) is often confirmed via HPLC with chiral columns .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition. Desiccants like silica gel are recommended .
- Safety : The compound exhibits acute oral and dermal toxicity (Category 4, H302/H312). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm structure via characteristic peaks: δ ~3.5–4.0 ppm (pyran ring protons) and δ ~170 ppm (carboxylic acid carbon) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
- Melting Point : 87–89°C (lit. value) serves as a quick purity check .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a building block in heterocyclic synthesis?
Discrepancies in yields often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity in amide couplings but can hydrolyze acid derivatives. Solvent screening via DOE (Design of Experiments) is advised .
- Catalyst optimization : Palladium catalysts (e.g., Pd/C) for hydrogenation steps require strict control of H₂ pressure (1–3 atm) to avoid over-reduction .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., lactones from intramolecular esterification), guiding reaction condition adjustments .
Q. What strategies are effective in optimizing the enantiomeric purity of this compound derivatives?
- Chiral resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, separable via recrystallization .
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) in Michael additions to the pyran ring. Enantiomeric excess (ee) >90% is achievable with 10 mol% catalyst loading .
- Dynamic kinetic resolution : Combine lipases (e.g., CAL-B) with racemization catalysts (e.g., Shvo’s catalyst) for continuous enantiomer conversion .
Q. How does the steric and electronic environment of this compound influence its reactivity in multicomponent reactions?
- Steric effects : Substituents at the 4-position hinder nucleophilic attack on the carboxylic acid, reducing reactivity in peptide couplings. Computational modeling (DFT) predicts steric maps for rational design .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyran ring increase acidity (pKa ~2.5 vs. ~4.0 for unsubstituted analogs), enhancing reactivity in SN2 reactions .
- Conformational analysis : X-ray crystallography reveals chair conformations that stabilize transition states in cycloadditions .
Properties
IUPAC Name |
oxane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPVCUHKJABMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587974, DTXSID30901495 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_620 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873397-34-3 | |
Record name | Oxane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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